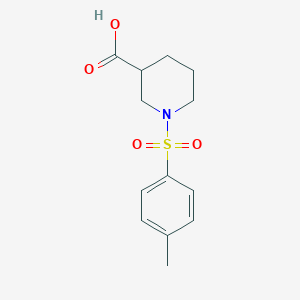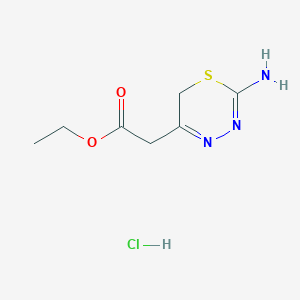
Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a hydrochloride salt of ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate, which is a derivative of thiadiazine. The compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride is not fully understood. However, it has been reported to act on the GABAergic system, which is involved in the regulation of anxiety, sleep, and seizure activity. The compound has been shown to enhance the activity of GABA receptors, leading to an increase in the inhibitory neurotransmission.
Biochemische Und Physiologische Effekte
Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce anxiety and increase sleep in animal models. The compound has also been reported to exhibit anticonvulsant activity in animal models of epilepsy. Additionally, Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride in lab experiments is its ability to exhibit multiple pharmacological effects, including anticonvulsant, anxiolytic, and sedative properties. This makes it a useful compound for studying the GABAergic system and its role in regulating anxiety, sleep, and seizure activity. However, one of the limitations of using Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride in lab experiments is its potential toxicity. The compound has been shown to exhibit dose-dependent toxicity in animal models.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use as an anticonvulsant and anxiolytic agent in humans. Additionally, further research is needed to understand the exact mechanism of action of the compound and its potential side effects.
Synthesemethoden
The synthesis of Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride has been reported in the literature using different methods. One of the methods involves the reaction of ethyl 2-bromoacetate with thiourea in the presence of sodium hydroxide, followed by the reaction with hydrazine hydrate to yield Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate. The hydrochloride salt of this compound can be obtained by reacting it with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride has been extensively studied for its potential applications in the field of medicine. It has been reported to exhibit anticonvulsant, anxiolytic, and sedative properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
66870-47-1 |
|---|---|
Produktname |
Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride |
Molekularformel |
C7H12ClN3O2S |
Molekulargewicht |
237.71 g/mol |
IUPAC-Name |
ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride |
InChI |
InChI=1S/C7H11N3O2S.ClH/c1-2-12-6(11)3-5-4-13-7(8)10-9-5;/h2-4H2,1H3,(H2,8,10);1H |
InChI-Schlüssel |
SKISAONJDMZROQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=NN=C(SC1)N.Cl |
Kanonische SMILES |
CCOC(=O)CC1=NN=C(SC1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[h][1,6]naphthyridine-5-carboxylic acid](/img/structure/B188190.png)
![Benzo[h][1,6]naphthyridine-5-carbaldehyde](/img/structure/B188191.png)
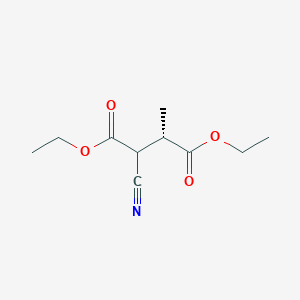
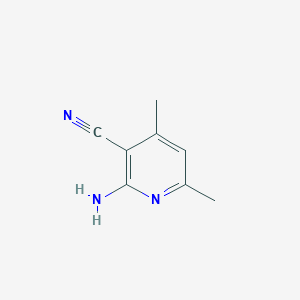
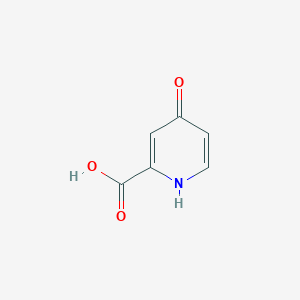
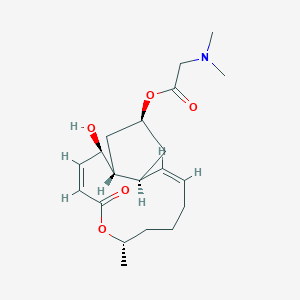
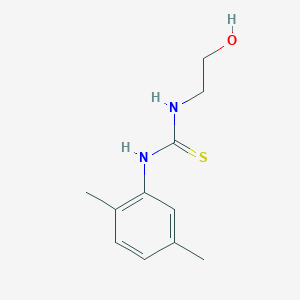
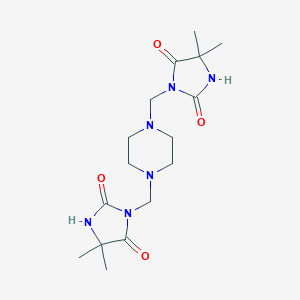
![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B188204.png)
![5-Methyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B188206.png)
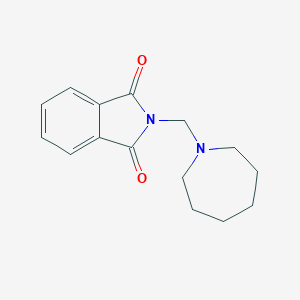
![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B188210.png)
